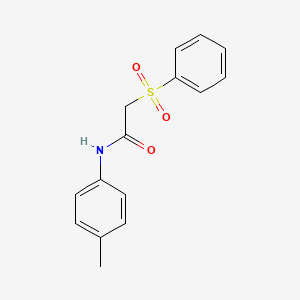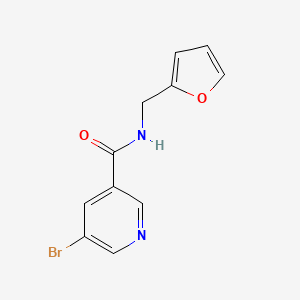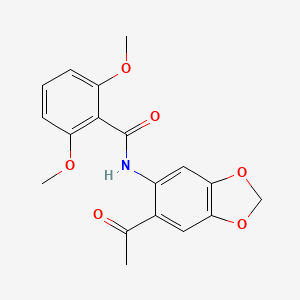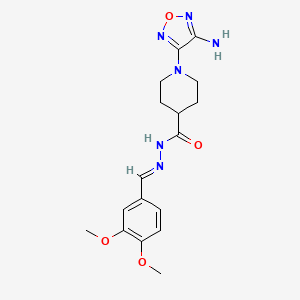![molecular formula C14H22N2OS B5586109 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride, also known as TBU-AZPA hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties.
作用机制
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the levels of these neurotransmitters, which can lead to a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In animal studies, this compound hydrochloride has been shown to have anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in models of addiction and withdrawal.
实验室实验的优点和局限性
One advantage of using 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its potential therapeutic effects have only been studied in animal models, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride. One area of interest is investigating its potential as a treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is exploring its potential as a treatment for chronic pain. Additionally, researchers may investigate the safety and efficacy of this compound hydrochloride in human clinical trials.
合成方法
The synthesis of 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride involves the reaction of 4-(2-thienyl)butanoyl chloride with 3-azepanamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.
科学研究应用
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride has been studied for its potential use as a therapeutic agent for various neurological disorders, including anxiety and depression. It has also been investigated for its potential as a treatment for addiction and withdrawal symptoms.
属性
IUPAC Name |
1-(3-aminoazepan-1-yl)-4-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c15-12-5-1-2-9-16(11-12)14(17)8-3-6-13-7-4-10-18-13/h4,7,10,12H,1-3,5-6,8-9,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFFQGLFTKIYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)CCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)


![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)
![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)

![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)

![3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B5586122.png)

